molecular formula C10H15N3OS B1419999 4-methyl-N-(piperidin-4-yl)-1,3-thiazole-5-carboxamide CAS No. 1094477-20-9

4-methyl-N-(piperidin-4-yl)-1,3-thiazole-5-carboxamide

Cat. No.: B1419999
CAS No.: 1094477-20-9
M. Wt: 225.31 g/mol
InChI Key: NRJRPCAXGQMXOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-methyl-N-(piperidin-4-yl)-1,3-thiazole-5-carboxamide” is a complex organic molecule that contains several functional groups, including a thiazole ring, a piperidine ring, and an amide group . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups . The thiazole ring and the piperidine ring are likely to contribute significantly to the overall shape and properties of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used . The presence of the thiazole ring, the piperidine ring, and the amide group could potentially allow for a variety of reactions to occur .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure . Factors such as the size and shape of the molecule, the presence of polar or nonpolar groups, and the overall charge distribution could all influence its properties .

Scientific Research Applications

Alternative Products in Organic Synthesis

Krauze et al. (2007) explored the synthesis of alternative products including N-Methyl-2-benzoylmethylsulfanyl-4-phenylnicotinamide and N-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-acetamide through a one-pot cyclocondensation process involving benzylidenemalononitrile, N-methyl-2-thiocarbamoylacetamide, piperidine, and ω-bromoacetophenone. This research demonstrates the flexibility of thiazole derivatives in organic synthesis, offering pathways to various compounds under different reaction conditions Krauze et al., 2007.

Antiproliferative Agents

A study by Krasavin et al. (2014) identified 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides as a new chemical class of antiproliferative agents acting as tubulin inhibitors. This discovery broadens the application of thiazole derivatives in the development of potential anticancer drugs, showcasing their ability to inhibit tubulin and increase mitotic cells in leukemia cell lines Krasavin et al., 2014.

Herbicidal Activities

The synthesis of novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl carboxamides and thiocarboxamides by Hu et al. (2009) highlights the potential use of thiazole derivatives in agriculture. These compounds, designed as D1 protease inhibitors in plants, displayed moderate to good herbicidal activities, suggesting a new avenue for the development of herbicides targeting specific plant proteases Hu et al., 2009.

GyrB Inhibitors in Tuberculosis Treatment

Jeankumar et al. (2013) designed and synthesized ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, targeting the Mycobacterium tuberculosis GyrB ATPase. Among these, one compound emerged as particularly promising, showing significant activity against both the GyrB ATPase and native spinach D1 protease, marking it as a potential inhibitor for targeting D1 protease in tuberculosis treatment Jeankumar et al., 2013.

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization, and potential applications . This could include studies on its biological activity, its potential uses in medicine or industry, and its environmental impact.

Biochemical Analysis

Biochemical Properties

4-methyl-N-(piperidin-4-yl)-1,3-thiazole-5-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in cell cycle regulation and apoptosis, thereby affecting cell proliferation and survival . Additionally, it can impact cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in enzyme activity. Furthermore, it can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional machinery . These molecular interactions are crucial for understanding the compound’s mechanism of action and its potential therapeutic applications .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can influence its effectiveness. In vitro and in vivo studies have shown that the compound remains stable under certain conditions, but may degrade over extended periods, leading to reduced efficacy . Long-term exposure to the compound has also been associated with changes in cellular function, including alterations in cell signaling and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, it can cause adverse effects, including toxicity and organ damage . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes. For instance, it can inhibit enzymes involved in glycolysis and the citric acid cycle, leading to changes in metabolic flux and metabolite levels . Understanding these interactions is crucial for elucidating the compound’s metabolic effects and potential therapeutic applications .

Properties

IUPAC Name

4-methyl-N-piperidin-4-yl-1,3-thiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3OS/c1-7-9(15-6-12-7)10(14)13-8-2-4-11-5-3-8/h6,8,11H,2-5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRJRPCAXGQMXOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)NC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methyl-N-(piperidin-4-yl)-1,3-thiazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
4-methyl-N-(piperidin-4-yl)-1,3-thiazole-5-carboxamide
Reactant of Route 3
Reactant of Route 3
4-methyl-N-(piperidin-4-yl)-1,3-thiazole-5-carboxamide
Reactant of Route 4
Reactant of Route 4
4-methyl-N-(piperidin-4-yl)-1,3-thiazole-5-carboxamide
Reactant of Route 5
4-methyl-N-(piperidin-4-yl)-1,3-thiazole-5-carboxamide
Reactant of Route 6
Reactant of Route 6
4-methyl-N-(piperidin-4-yl)-1,3-thiazole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.